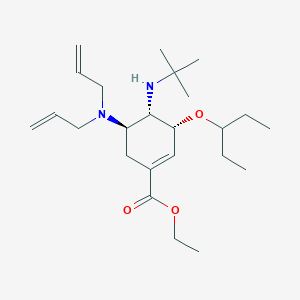
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide is a complex organic compound with a unique structure that includes a chlorinated amide and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide typically involves multiple steps. One common approach is to start with the chlorination of a suitable amide precursor, followed by the introduction of the tetrahydropyran ring through a series of protection and deprotection steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)propanamide
- 2-Chloro-N-(2-methoxyethyl)propanamide
- 2-Chloro-N-(2-ethoxyethyl)propanamide
Uniqueness
What sets 2-Chloro-N-(((2R,3S,5S,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamide apart from similar compounds is its unique tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16ClNO5 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
2-chloro-N-[(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanamide |
InChI |
InChI=1S/C9H16ClNO5/c1-4(10)8(14)11-16-9-7(13)3-6(12)5(2)15-9/h4-7,9,12-13H,3H2,1-2H3,(H,11,14)/t4?,5-,6+,7+,9-/m1/s1 |
InChI-Schlüssel |
PORHZIFFNUZXRC-AEUGZWDOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)ONC(=O)C(C)Cl)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)ONC(=O)C(C)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


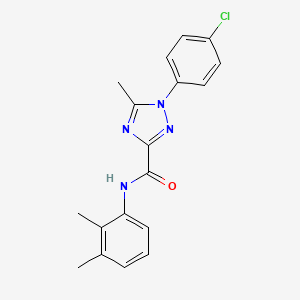
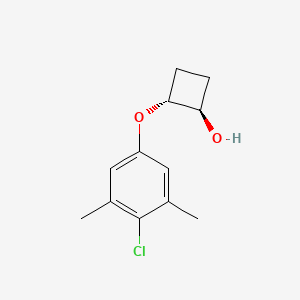

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
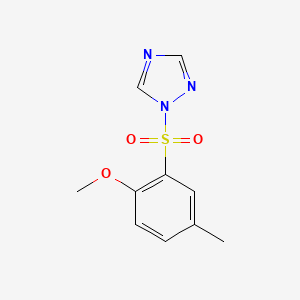
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
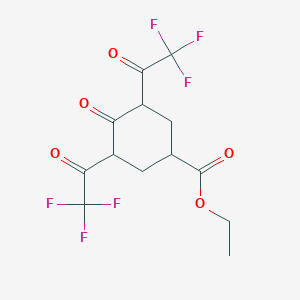
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)

